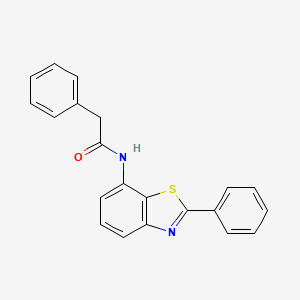
2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak, which plays a critical role in regulating apoptosis. BTA-EG6 has been shown to induce apoptosis in cancer cells and has potential therapeutic applications in cancer treatment.
Applications De Recherche Scientifique
Antitumor Activity
Several studies have synthesized and evaluated the antitumor potential of benzothiazole derivatives. For instance, Yurttaş, Tay, and Demirayak (2015) reported the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showcasing considerable anticancer activity against various cancer cell lines, including those derived from neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015). These findings suggest the potential of such compounds in cancer therapy.
Antimicrobial Activity
Research by Chaudhari et al. (2020) explored the synthesis of benzimidazole-based derivatives, demonstrating significant potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), suggesting the utility of these compounds as promising MRSA inhibitors (Chaudhari et al., 2020). This highlights the potential application of similar benzothiazole derivatives in treating bacterial infections.
Anticonvulsant Evaluation
Nath et al. (2021) conducted a study on the anticonvulsant evaluation of benzothiazole acetamide derivatives, identifying compounds with significant activity against both maximal electroshock and subcutaneous pentylenetetrazole seizures in mice (Nath et al., 2021). This suggests the therapeutic potential of such compounds in the management of epilepsy.
Propriétés
IUPAC Name |
2-phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-19(14-15-8-3-1-4-9-15)22-17-12-7-13-18-20(17)25-21(23-18)16-10-5-2-6-11-16/h1-13H,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKHSLZVMWENEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2SC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2960784.png)
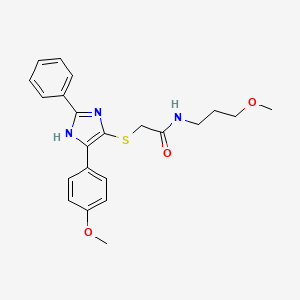
![1-[2-Chloro-4-(4-chlorophenyl)quinolin-3-yl]ethan-1-one](/img/structure/B2960788.png)
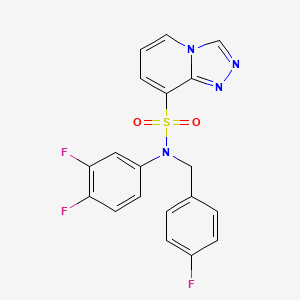
![(2,4-dimethylphenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2960790.png)
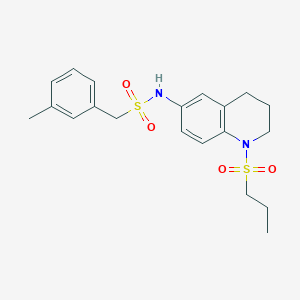
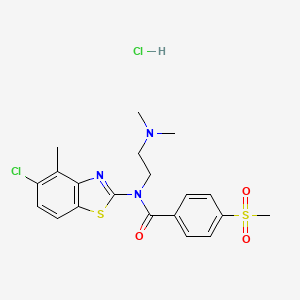
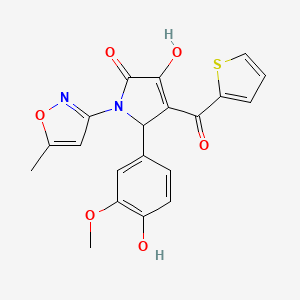
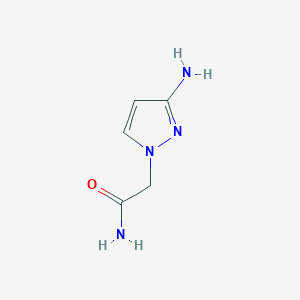
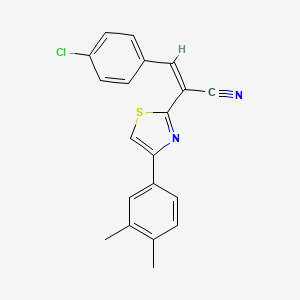
![6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2960797.png)
![N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2960799.png)
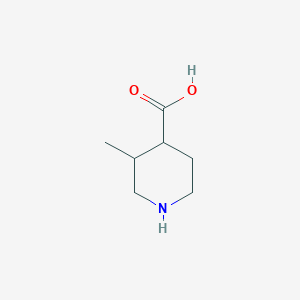
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2960806.png)